molecular formula C10H10N2O4S B1522013 Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate CAS No. 1197707-54-2

Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate

Cat. No. B1522013
CAS RN: 1197707-54-2
M. Wt: 254.26 g/mol
InChI Key: LYTJOBKBXROCTL-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate” is a chemical compound with the CAS Number: 1197707-54-2 . It has a molecular weight of 254.27 . The IUPAC name for this compound is methyl 3-methyl-4H-1,2,4-benzothiadiazine-7-carboxylate 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O4S/c1-6-11-8-4-3-7(10(13)16-2)5-9(8)17(14,15)12-6/h3-5,11-12H,1H2,2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 261-265°C . The compound is stable at room temperature .

Scientific Research Applications

Antimicrobial Activity

Compounds in this family have been evaluated for their antibacterial and antifungal actions . Many have shown moderate to good activities against various microbes .

Aldose Reductase Inhibition

These compounds have been developed as aldose reductase inhibitors . This enzyme plays a role in diabetic complications, so inhibitors can be significant in managing diabetes-related issues .

KATP Channel Activation

Some benzothiadiazine derivatives act as KATP channel activators , influencing pancreatic endocrine tissue and vascular smooth muscle tissue. This can affect insulin release and has implications for diabetes treatment .

Cardiovascular System Treatment

Similarly, these compounds may have applications in treating conditions related to the cardiovascular system , indicating a possible role in heart disease or hypertension management .

Antifungal Agents

Benzothiadiazine derivatives have been designed and tested against various phytopathogenic fungi . Some compounds exhibited substantial and broad-spectrum antifungal activities, which could be useful in agriculture or medicine .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-6-11-8-4-3-7(10(13)16-2)5-9(8)17(14,15)12-6/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTJOBKBXROCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate
Reactant of Route 3
Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate
Reactant of Route 4
Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate
Reactant of Route 5
Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate

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